molecular formula C20H12BrN3O2S B11095238 4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline

4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline

Cat. No.: B11095238
M. Wt: 438.3 g/mol
InChI Key: KFTVIZFZZSEQNU-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of benzothiazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and nitrophenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, nitric acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can yield corresponding oxides.

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINE
  • **N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINE

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE is unique due to the presence of both benzothiazole and nitrophenyl groups, which confer distinct chemical and biological properties. Its bromine substituent further differentiates it from similar compounds, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H12BrN3O2S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-bromo-3-nitrophenyl)methanimine

InChI

InChI=1S/C20H12BrN3O2S/c21-16-10-5-13(11-18(16)24(25)26)12-22-15-8-6-14(7-9-15)20-23-17-3-1-2-4-19(17)27-20/h1-12H

InChI Key

KFTVIZFZZSEQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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